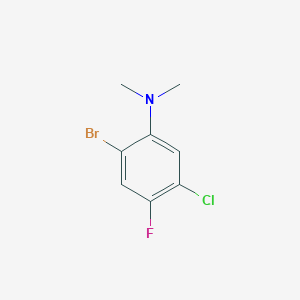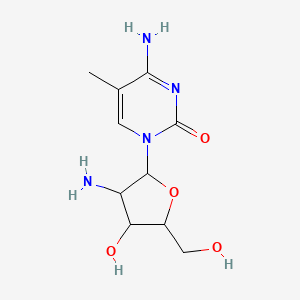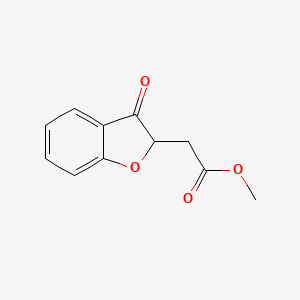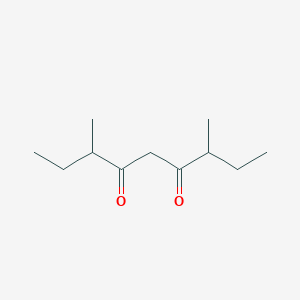
Androst-16-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Androst-16-en-3-ol: is a steroidal compound belonging to the group of odorous 16-androstenes. It is known for its characteristic musk-like odor and is found in humans and other mammals, notably pigs . This compound is also recognized for its role as a pheromone and neurosteroid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Androst-16-en-3-ol can be synthesized through various methods. One common approach involves the reduction of androstadienone using specific enzymes such as 3β-hydroxysteroid dehydrogenase and 5α-reductase . Another method includes the use of gas chromatography coupled with mass spectrometry for the determination of endogenous urinary steroids .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the salivary glands of mature male pigs . The compound can also be synthesized in the laboratory using chemical reactions that involve the reduction of androstadienone .
Chemical Reactions Analysis
Types of Reactions: Androst-16-en-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions include different derivatives of this compound, such as androst-16-en-3-one and other functionalized steroid derivatives .
Scientific Research Applications
Chemistry: In chemistry, androst-16-en-3-ol is used as a reference compound in gas chromatography and mass spectrometry studies . It is also employed in the synthesis of various steroidal derivatives .
Biology: In biological research, this compound is studied for its role as a pheromone and its effects on animal behavior . It is also investigated for its neurosteroid activity and its potential impact on the central nervous system .
Medicine: In medicine, this compound is explored for its potential therapeutic effects, including its anxiolytic and antidepressant-like properties . It is also studied for its role in modulating GABA_A receptors .
Industry: In the industry, this compound is used in the production of fragrances and perfumes due to its musk-like odor . It is also utilized in the development of pheromone-based products for animal husbandry .
Mechanism of Action
Androst-16-en-3-ol exerts its effects primarily through its action as a positive allosteric modulator of the GABA_A receptor . This modulation enhances the inhibitory effects of GABA, leading to anxiolytic and antidepressant-like effects . The compound’s ability to cross the blood-brain barrier allows it to exert its effects on the central nervous system .
Comparison with Similar Compounds
Androst-16-en-3-one: Known for its urine-like odor and pheromonal function in pigs.
Androstenone: Another 16-androstene with a similar structure and function.
Androstenol: A stereoisomer of androst-16-en-3-ol, also known for its musk-like odor and pheromonal activity.
Uniqueness: this compound is unique due to its specific role as a pheromone and its potent neurosteroid activity . Its ability to modulate GABA_A receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h3,9,13-17,20H,4-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVXMNNRSSQZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC=C2)CCC4C3(CCC(C4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864015 |
Source


|
| Record name | Androst-16-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70864015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)




![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)


![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)
